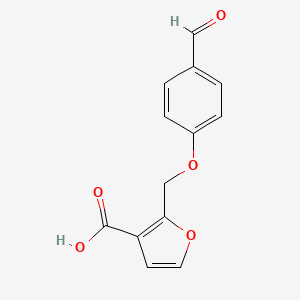

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid

Overview

Description

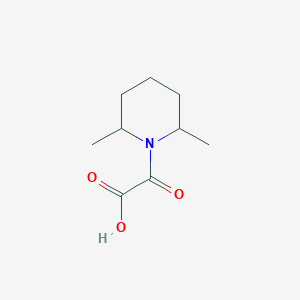

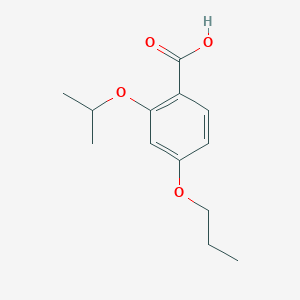

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is a chemical compound with the empirical formula C13H10O5 . It is a heterocyclic compound, which means it contains a ring structure that includes atoms of at least two different elements .

Molecular Structure Analysis

The molecular weight of 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is 246.22 . The SMILES string representation of its structure isOC(=O)c1ccoc1COc2ccc(C=O)cc2 . Physical And Chemical Properties Analysis

2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is a solid compound . More detailed physical and chemical properties are not available in the sources I found.Scientific Research Applications

Antibacterial Agents

The furan nucleus is a critical component in the development of new antibacterial drugs. 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid can be utilized to synthesize novel furan derivatives with potent antibacterial activity. These compounds are particularly valuable in the fight against microbial resistance, which is a growing global health concern .

Antifungal and Antiviral Medications

Furan derivatives, including 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid , exhibit significant antifungal and antiviral properties. They can be incorporated into medications to treat a variety of fungal and viral infections, offering an alternative to existing treatments .

Anti-Inflammatory and Analgesic Drugs

The anti-inflammatory and analgesic effects of furan compounds make them suitable for incorporation into drugs that alleviate pain and reduce inflammation. This application is particularly relevant for conditions such as arthritis and other inflammatory diseases .

Anticancer Research

Furan derivatives have shown promise in anticancer research2-(4-Formylphenoxymethyl)furan-3-carboxylic acid can be a precursor in the synthesis of compounds with potential anticancer activities, targeting various cancer cell lines .

Sustainable Chemicals

In the pursuit of sustainable and “green” chemistry, furan derivatives are gaining attention2-(4-Formylphenoxymethyl)furan-3-carboxylic acid can contribute to the development of sustainable chemicals for use in industries such as textiles, paints, coatings, and polymers .

Renewable Energy Resources

Furan derivatives are considered as “sleeping giants” in the field of renewable intermediate chemicals. They offer pathways for sustainable energy supply and the production of valuable chemicals, positioning 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid as a key player in this domain .

Material Science

In material science, furan derivatives are used to create novel materials with unique properties2-(4-Formylphenoxymethyl)furan-3-carboxylic acid can be involved in the synthesis of high-performance materials for various applications, including aerospace and automotive industries .

Chemical Synthesis

As a versatile building block in organic synthesis, 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid is used to construct complex molecular architectures. This is crucial for the discovery of new drugs and the development of advanced materials .

Future Directions

Given the lack of detailed information on 2-(4-Formylphenoxymethyl)furan-3-carboxylic acid, future research could focus on its synthesis, chemical reactions, mechanism of action, and potential applications. It’s worth noting that Sigma-Aldrich provides this product to early discovery researchers, suggesting it may have potential uses in scientific research .

Mechanism of Action

Furan derivatives are known to have various biological activities, and their mechanisms of action often involve interactions with proteins or enzymes, leading to changes in cellular processes . The presence of the formyl and carboxylic acid groups could potentially allow for hydrogen bonding and polar interactions with biological targets .

properties

IUPAC Name |

2-[(4-formylphenoxy)methyl]furan-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O5/c14-7-9-1-3-10(4-2-9)18-8-12-11(13(15)16)5-6-17-12/h1-7H,8H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLPYZPOQHKWXFH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OCC2=C(C=CO2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Fluoro-2-[(3-methyl-1-piperidinyl)methyl]aniline](/img/structure/B1438702.png)

![3-[(Pyrazin-2-yl)amino]benzoic acid](/img/structure/B1438708.png)

![2-[(2-Ethyl-1-piperidinyl)methyl]-4-fluoroaniline](/img/structure/B1438712.png)

![1-Piperazineethanol, 4-[4-amino-3-(trifluoromethyl)phenyl]-](/img/structure/B1438715.png)